molecular formula C11H13NO5S B1266873 3-(Morpholine-4-sulfonyl)benzoic acid CAS No. 299181-75-2

3-(Morpholine-4-sulfonyl)benzoic acid

Cat. No.: B1266873
CAS No.: 299181-75-2
M. Wt: 271.29 g/mol
InChI Key: LYGWBPDKDLWHHB-UHFFFAOYSA-N
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Description

3-(Morpholine-4-sulfonyl)benzoic acid is a chemical compound with the molecular formula C11H13NO5S It is a benzoic acid derivative where a morpholine ring is attached to the sulfonyl group

Scientific Research Applications

3-(Morpholine-4-sulfonyl)benzoic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for “3-(Morpholinosulfonyl)benzoic acid” indicates that it causes skin irritation, serious eye damage, and may cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Target of Action

3-(Morpholinosulfonyl)benzoic acid is a compound that has been used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the 3-(Morpholinosulfonyl)benzoic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway in which 3-(Morpholinosulfonyl)benzoic acid plays a role . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which is a fundamental process in organic chemistry .

Pharmacokinetics

The compound’s role in the suzuki–miyaura coupling suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties that enable it to participate effectively in this reaction .

Result of Action

The result of the action of 3-(Morpholinosulfonyl)benzoic acid in the Suzuki–Miyaura coupling is the formation of new carbon–carbon bonds . This is a critical process in organic chemistry and is used in the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-(Morpholinosulfonyl)benzoic acid in the Suzuki–Miyaura coupling is influenced by various environmental factors. The reaction conditions are exceptionally mild and functional group tolerant, which contributes to the success of the Suzuki–Miyaura coupling . The stability of the compound and its readiness for preparation make it environmentally benign and suitable for use under specific coupling conditions .

Biochemical Analysis

Biochemical Properties

3-(Morpholinosulfonyl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. 3-(Morpholinosulfonyl)benzoic acid acts as an inhibitor of DHFR, thereby affecting the enzyme’s activity and influencing cellular processes dependent on folate metabolism . Additionally, this compound has been shown to interact with carbonic anhydrase, an enzyme involved in maintaining acid-base balance in tissues . The nature of these interactions typically involves binding to the active sites of the enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 3-(Morpholinosulfonyl)benzoic acid on various cell types and cellular processes are profound. In cancer cell lines such as human lung carcinoma (A-549) and human breast carcinoma (MCF-7), this compound exhibits cytotoxic activity by inducing cell cycle arrest and apoptosis . It influences cell signaling pathways, including those involved in cell proliferation and survival, by modulating the expression of key genes and proteins. Furthermore, 3-(Morpholinosulfonyl)benzoic acid affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 3-(Morpholinosulfonyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as dihydrofolate reductase and carbonic anhydrase, leading to inhibition of their catalytic activity . This inhibition results in downstream effects on cellular processes, including DNA synthesis, repair, and acid-base balance. Additionally, 3-(Morpholinosulfonyl)benzoic acid can modulate gene expression by affecting transcription factors and signaling pathways involved in gene regulation .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(Morpholinosulfonyl)benzoic acid in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy in biochemical assays. In in vitro and in vivo studies, the temporal effects of 3-(Morpholinosulfonyl)benzoic acid include sustained inhibition of target enzymes and prolonged impact on cellular processes .

Dosage Effects in Animal Models

The effects of 3-(Morpholinosulfonyl)benzoic acid vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects by inhibiting target enzymes and modulating cellular processes without causing significant toxicity . At higher doses, 3-(Morpholinosulfonyl)benzoic acid can induce toxic effects, including liver and kidney damage, due to its impact on metabolic pathways and enzyme activity . Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

3-(Morpholinosulfonyl)benzoic acid is involved in several metabolic pathways, including those related to folate metabolism and acid-base balance. The compound interacts with enzymes such as dihydrofolate reductase and carbonic anhydrase, influencing their activity and, consequently, the metabolic flux through these pathways . Additionally, 3-(Morpholinosulfonyl)benzoic acid can affect the levels of metabolites such as folate and bicarbonate, which are critical for cellular function and homeostasis .

Transport and Distribution

The transport and distribution of 3-(Morpholinosulfonyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed through cellular membranes via passive diffusion and active transport mechanisms . Once inside the cells, 3-(Morpholinosulfonyl)benzoic acid is distributed to various compartments, including the cytoplasm and organelles, where it exerts its biochemical effects . The localization and accumulation of the compound are influenced by its physicochemical properties, such as solubility and ionization state .

Subcellular Localization

The subcellular localization of 3-(Morpholinosulfonyl)benzoic acid is critical for its activity and function. Studies have shown that the compound predominantly localizes in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, 3-(Morpholinosulfonyl)benzoic acid can be found in specific organelles, such as the mitochondria and endoplasmic reticulum, depending on the presence of targeting signals and post-translational modifications . The subcellular distribution of the compound plays a crucial role in determining its biochemical effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholine-4-sulfonyl)benzoic acid typically involves the reaction of benzoic acid derivatives with morpholine and sulfonyl chloride. One common method includes the nitration of benzoic acid to form nitrobenzoic acid, followed by reduction to aminobenzoic acid. This intermediate is then reacted with morpholine and sulfonyl chloride under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholine-4-sulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Morpholine-4-sulfonyl)benzoic acid is unique due to its specific combination of a benzoic acid core with a morpholine and sulfonyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c13-11(14)9-2-1-3-10(8-9)18(15,16)12-4-6-17-7-5-12/h1-3,8H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGWBPDKDLWHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292784
Record name 3-(Morpholine-4-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299181-75-2
Record name 3-(Morpholine-4-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(morpholine-4-sulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Commercially available 3-(chlorosulfonyl)benzoic acid (3 g, 13.5 mmol) was suspended in dichloromethane (50 mL). Diisopropylethylamine (5.19 mL, 30 mmol) and morpholine (1.67 mL, 21 mmol) were added slowly. After 2 h, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate and washed with 3N HCl three times. The ethyl acetate phase was dried over magnesium sulfate and the solvent was removed under reduced pressure, to provide the title product (2.97 g, 81%) as a white solid. 1HNMR (DMSO-d6) δ8.28 (d, J=8 Hz, 1H), 8.20 (s, 1H), 8.01 (d, 8 Hz, 1H), 7.83 (t, J=8 Hz, 1H), 3.91(m, 4H), 3.12 (M, 4H). MS (EI-NEG):[M+] 270.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.19 mL
Type
reactant
Reaction Step Two
Quantity
1.67 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

3-(Chlorosulfonyl)benzoic acid (250 mg, 1.133 mmol) was added to morpholine (99 mg, 1.133 mmol) in the presence of potassium carbonate (313 mg, 2.266 mmol) in THF (5 mL) at room temperature, and reaction mixture allowed to stirred for 12 h at rt. The reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum, and then compound was purified by column chromatography (3% CH3OH/CH2Cl2) affording the title compound (160 mg) as a solid. 1H NMR (400 MHz, CD3OD): δ 8.34 (m, 1H), 8.32 (d, 1H, J=8.0 Hz), 7.99 (m, 1H), 7.76 (t, 1H, J=8.0 Hz), 3.70 (m, 4H), 2.98 (m, 4H). ESI-MS: 272.0 [M+H]+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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